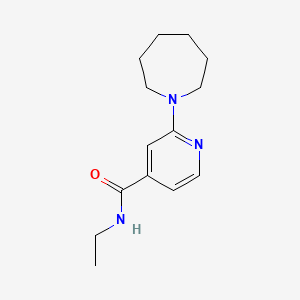
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride, also known as THIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THIQ is a synthetic compound that belongs to the class of isoquinoline derivatives.
科学的研究の応用
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
作用機序
The exact mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride is not fully understood. However, it is believed that N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride acts by modulating various signaling pathways in the body. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer development. Additionally, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to protect cells from oxidative damage by scavenging free radicals.
実験室実験の利点と制限
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride is also stable under various experimental conditions, making it suitable for a wide range of experiments. However, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has some limitations for lab experiments. It is a hydrophilic compound that may not easily penetrate cell membranes, limiting its effectiveness in some experiments.
将来の方向性
There are several future directions for research on N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride. One area of research is the development of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride-based drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride. Additionally, research can be conducted to optimize the synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride and to improve its effectiveness in lab experiments.
Conclusion
In conclusion, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride can be easily synthesized in large quantities with high purity, making it suitable for a wide range of lab experiments. Future research on N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride can lead to the development of new drugs for the treatment of various diseases and the elucidation of its mechanism of action.
合成法
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride involves the reaction of furan-2-carboxylic acid with tetrahydroisoquinoline in the presence of a catalyst. The reaction occurs under mild conditions and yields N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride as a hydrochloride salt. The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been optimized to produce high yields and purity, making it suitable for scientific research applications.
特性
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c17-14(13-2-1-7-18-13)16-12-4-3-10-5-6-15-9-11(10)8-12;/h1-4,7-8,15H,5-6,9H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVNEJNNSXTMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)


![2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)

![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)
![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)
![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)
